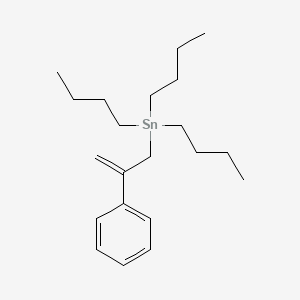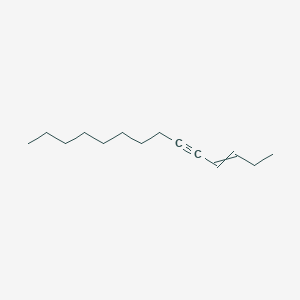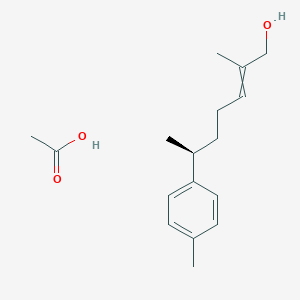
acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol is a compound that combines the properties of acetic acid and a specific heptenol derivative. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The heptenol derivative, (6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol, is a more complex organic molecule with a specific stereochemistry and functional groups that contribute to its unique chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol can be achieved through a multi-step organic synthesis process. The starting materials typically include acetic acid and a precursor molecule that contains the heptenol structure. The synthesis involves several key steps:
Formation of the Heptenol Derivative: This step involves the preparation of (6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol through a series of reactions such as aldol condensation, reduction, and stereoselective synthesis.
Esterification: The heptenol derivative is then reacted with acetic acid under acidic conditions to form the ester linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Acidic or Basic Conditions: Sulfuric acid, sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. The specific stereochemistry of the heptenol derivative plays a crucial role in its binding affinity and selectivity towards target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-Hepten-1-ol: A stereoisomer with similar structural features but different stereochemistry.
6-Methyl-2-(4-methylphenyl)-5-hepten-2-ol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
Acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol is unique due to its specific combination of acetic acid and the heptenol derivative, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
163254-77-1 |
|---|---|
Fórmula molecular |
C17H26O3 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
acetic acid;(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-1-ol |
InChI |
InChI=1S/C15H22O.C2H4O2/c1-12-7-9-15(10-8-12)14(3)6-4-5-13(2)11-16;1-2(3)4/h5,7-10,14,16H,4,6,11H2,1-3H3;1H3,(H,3,4)/t14-;/m0./s1 |
Clave InChI |
FAGLKZKGHBIGFM-UQKRIMTDSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@H](C)CCC=C(C)CO.CC(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)C(C)CCC=C(C)CO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



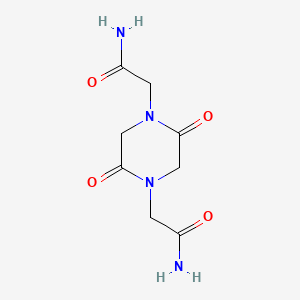

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol](/img/structure/B14263192.png)
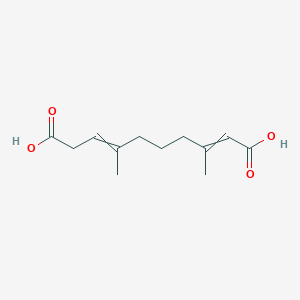
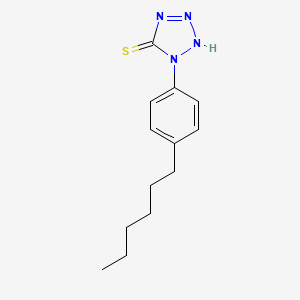
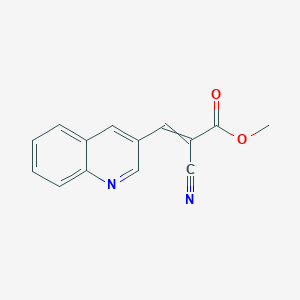
![2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B14263217.png)
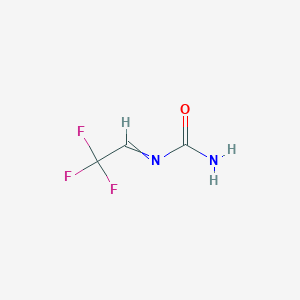
![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
